Structural analysis and NMR spectra characterization of (pyrrolidin-2-ylmethyl)urea
Structural analysis and NMR spectra characterization of (pyrrolidin-2-ylmethyl)urea
An In-Depth Technical Guide to the Structural Analysis and NMR Spectral Characterization of (pyrrolidin-2-ylmethyl)urea
Abstract
This technical guide provides a comprehensive framework for the structural analysis of (pyrrolidin-2-ylmethyl)urea, a molecule incorporating two key pharmacophores: a pyrrolidine ring and a urea functional group. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in over 20 FDA-approved drugs, valued for its ability to explore three-dimensional pharmacophore space.[1][2] Similarly, the urea moiety is a critical feature in numerous bioactive compounds and approved therapies, adept at forming crucial drug-target interactions.[3][4] This document details the application of a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural elucidation and characterization of this compound. We present a logical workflow, from sample preparation to the synergistic interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained, demonstrating how this multi-faceted approach provides a self-validating system for structural confirmation, a critical process in modern drug discovery and development.[5][6][7]
Introduction: The Significance of the Pyrrolidine-Urea Scaffold
The convergence of a pyrrolidine ring and a urea functional group in a single molecule, (pyrrolidin-2-ylmethyl)urea, presents a scaffold of significant interest to researchers in drug development. The saturated, non-planar pyrrolidine ring offers stereochemical complexity and three-dimensional diversity, which are advantageous for achieving high-affinity and selective binding to biological targets.[2] The urea group, with its planar structure and capacity for hydrogen bonding as both a donor and acceptor, is frequently employed to anchor ligands within protein binding sites.[3]
The precise characterization of such molecules is paramount. NMR spectroscopy stands as a "gold standard" in chemical analysis, offering unparalleled insight into molecular structure, connectivity, and conformation at the atomic level, all while being a non-destructive technique.[7][8] This guide serves as a detailed protocol and interpretation manual for researchers, outlining the definitive structural assignment of (pyrrolidin-2-ylmethyl)urea using a logical combination of modern NMR experiments.
Methodology: The NMR Spectroscopic Toolkit
The successful elucidation of a molecular structure relies on a synergistic application of multiple NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they offer a complete and validated picture.
Experimental Protocols: Sample Preparation
Accurate and reproducible data begins with meticulous sample preparation.
Protocol for NMR Sample Preparation:
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Weighing: Accurately weigh approximately 5-10 mg of the high-purity (pyrrolidin-2-ylmethyl)urea sample.
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Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively dissolves polar compounds and its residual proton signal does not typically obscure key analyte signals. Furthermore, the N-H protons of the urea and pyrrolidine moieties will be observable as they exchange slowly in this solvent.
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Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
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Homogenization: Securely cap the tube and gently vortex or sonicate for 1-2 minutes to ensure the sample is fully dissolved and the solution is homogeneous.
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Analysis: The sample is now ready for analysis on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
The Suite of NMR Experiments
The following experiments are essential for a complete structural characterization:
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¹H NMR (Proton NMR): The starting point of analysis. It provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).[8]
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¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule and provides information about their chemical environment (e.g., alkyl, C-N, C=O).
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COSY (COrrelation SpectroscopY): A 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out spin systems, such as the interconnected protons within the pyrrolidine ring.[9][10]
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HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It is a powerful method for assigning carbon signals based on their known proton attachments.[8][11][12]
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HMBC (Heteronuclear Multiple Bond Correlation): A cornerstone experiment for piecing together molecular fragments. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[12] This is critical for connecting the pyrrolidinylmethyl fragment to the urea carbonyl carbon, providing definitive proof of the overall structure.
Structural Elucidation and Spectral Interpretation
For the purpose of this guide, we will analyze the expected NMR spectra of (pyrrolidin-2-ylmethyl)urea based on established chemical shift principles and data from similar structures.
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the atoms of (pyrrolidin-2-ylmethyl)urea are numbered as shown below.
Caption: Molecular structure of (pyrrolidin-2-ylmethyl)urea with atom numbering.
¹H NMR Analysis (Expected Spectrum in DMSO-d₆)
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δ 7.0-8.0 ppm (br s, 1H, H7): The proton on N7 is expected to be a broad singlet due to quadrupole coupling with the adjacent nitrogen and exchange. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group (C8).
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δ 5.5-6.5 ppm (br s, 2H, H9): The two protons on the terminal NH₂ group (N9) are expected to be a broad singlet.
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δ 3.5-4.0 ppm (m, 1H, H1): The proton at the chiral center C1 is a multiplet due to coupling with protons on C2 and C6.
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δ 3.0-3.4 ppm (m, 2H, H6): The two protons on C6 are diastereotopic and will appear as a complex multiplet due to coupling with H1 and H7.
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δ 2.8-3.2 ppm (m, 2H, H4): The protons on C4, adjacent to the pyrrolidine nitrogen (N5), are deshielded and appear as a multiplet.
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δ 1.5-2.0 ppm (m, 4H, H2, H3): The protons on C2 and C3 of the pyrrolidine ring are in a typical aliphatic region and will appear as overlapping multiplets.
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δ ~2.5 ppm (br s, 1H, H5): The proton on the secondary amine N5 may be observable as a broad signal.
¹³C NMR Analysis (Expected Spectrum in DMSO-d₆)
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δ ~160 ppm (C8): The carbonyl carbon of the urea is highly deshielded and appears significantly downfield. This is a characteristic peak.[10]
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δ ~55-60 ppm (C1): The chiral carbon C1, attached to two nitrogen atoms (via the C6 bridge and within the ring), will be in this region.
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δ ~45-50 ppm (C4): The carbon adjacent to the pyrrolidine nitrogen.
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δ ~40-45 ppm (C6): The methylene bridge carbon.
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δ ~25-35 ppm (C2, C3): The remaining aliphatic carbons of the pyrrolidine ring.
2D NMR Correlation Analysis: Connecting the Pieces
While 1D spectra suggest the presence of the required functional groups, 2D NMR provides the definitive connections.
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COSY Analysis: The COSY spectrum would show a clear correlation pathway among the pyrrolidine ring protons: H4 ↔ H3 ↔ H2 ↔ H1. It would also show a correlation between the C1 proton (H1) and the C6 methylene protons (H6), confirming the pyrrolidin-2-ylmethyl fragment.
-
HSQC Analysis: The HSQC spectrum provides direct, one-bond correlations, allowing for the unambiguous assignment of each carbon atom based on its attached proton's chemical shift. For example, the proton signal at ~3.5-4.0 ppm (H1) would show a cross-peak to the carbon signal at ~55-60 ppm (C1).
-
HMBC Analysis: The Definitive Connection: The HMBC experiment is the final and most critical step. It reveals long-range couplings that bridge otherwise isolated spin systems. The key correlations that would confirm the structure of (pyrrolidin-2-ylmethyl)urea are:
-
H6 → C8: A strong correlation from the methylene protons on C6 to the urea carbonyl carbon C8. This three-bond coupling (H-C6-N7-C8) is the most crucial piece of evidence, definitively linking the pyrrolidinylmethyl fragment to the urea group.
-
H7 → C8: A correlation from the N7 proton to the carbonyl carbon C8.
-
H1 → C6: A two-bond correlation confirming the connection between the pyrrolidine ring and the methylene bridge.
-
H6 → C1: A two-bond correlation, also confirming the bridge-to-ring connection.
-
Caption: Key HMBC correlations confirming the structure of (pyrrolidin-2-ylmethyl)urea.
Data Summary
The expected NMR data is summarized in the table below.
| Atom # | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (from H to C) |
| 1 | ~3.7, m | ~58 | C2, C3, C4, C6 |
| 2 | ~1.8, m | ~28 | C1, C3, C4 |
| 3 | ~1.7, m | ~30 | C1, C2, C4 |
| 4 | ~3.0, m | ~48 | C2, C3, C5 |
| 5 | ~2.5, br s | - | C1, C4 |
| 6 | ~3.2, m | ~42 | C1, C8 |
| 7 | ~7.5, br s | - | C6, C8 |
| 8 | - | ~160 | - |
| 9 | ~6.0, br s | - | C8 |
Conclusion
The structural elucidation of (pyrrolidin-2-ylmethyl)urea is systematically and robustly achieved through the integrated application of 1D and 2D NMR spectroscopy. While ¹H and ¹³C NMR provide the initial census of atoms and their immediate electronic environments, it is the 2D correlation experiments that furnish the definitive proof of structure. The COSY spectrum maps the proton connectivity within the pyrrolidine ring, the HSQC spectrum assigns carbons to their directly attached protons, and critically, the HMBC spectrum bridges the molecular fragments, confirming the covalent link between the pyrrolidinylmethyl side chain and the urea carbonyl group. This comprehensive NMR toolkit provides an unassailable, self-validating methodology for structural characterization, which is fundamental to the progression of chemical and pharmaceutical research.
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